3-(1H-indol-3-ylselanyl)-1H-indole
Description
Properties
CAS No. |
14293-12-0 |
|---|---|
Molecular Formula |
C16H12N2Se |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
3-(1H-indol-3-ylselanyl)-1H-indole |
InChI |
InChI=1S/C16H12N2Se/c1-3-7-13-11(5-1)15(9-17-13)19-16-10-18-14-8-4-2-6-12(14)16/h1-10,17-18H |
InChI Key |
ZREVWSHPBCYLQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)[Se]C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)[Se]C3=CNC4=CC=CC=C43 |
Synonyms |
3,3'-Selenobis(1H-indole) |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a protocol detailed by, indole derivatives react with bis(1H-indol-3-yl) diselenide in the presence of 10 mol% BiI₃ as a catalyst. The reaction proceeds in dimethylformamide (DMF) at 100°C for 12–24 hours, achieving yields of 68–82% (Table 1). Bismuth(III) facilitates the cleavage of the Se–Se bond in diselenides, generating electrophilic selenyl intermediates that undergo regioselective attack by the indole’s 3-position.
Key advantages :
Scope and Limitations
Methoxy- and nitro-substituted indoles exhibit slightly reduced yields (58–65%), likely due to electronic effects altering nucleophilicity. Steric hindrance from 2-methylindole derivatives further decreases yields to 45–50%.
Nucleophilic Substitution with Selenenyl Halides
This two-step strategy involves the preparation of 3-selenenyl halide intermediates followed by nucleophilic displacement with indole.
Synthesis of 3-(Selenenyl Halide)indole Precursors
As demonstrated in, 3-bromoindole reacts with selenium halides (e.g., SeCl₂ or SeBr₂) in chloroform at 0–5°C under argon, yielding 3-selenenyl halide intermediates. For example:
Coupling with Indole
The selenenyl halide intermediate reacts with a second equivalent of indole in dimethylformamide (DMF) using potassium hydroxide (15 mol%) as a base. The reaction proceeds at room temperature for 6–8 hours, affording 3-(1H-indol-3-ylselanyl)-1H-indole in 60–70% yield.
Limitations :
-
Requires strict anhydrous conditions to prevent hydrolysis of selenenyl halides.
-
Limited scalability due to intermediate instability.
Catalyst-Free Coupling in Aqueous Media
Eco-friendly synthesis is achievable through catalyst-free reactions in water, adapting methodologies from phthalaldehyde acid condensations.
Reaction Design
Indole (2 equiv) reacts with sodium selenide (Na₂Se) in water at 80°C for 24 hours. The selenide anion acts as a nucleophile, attacking the 3-position of protonated indole:
Performance Metrics
-
Yield : 45–65%, depending on indole concentration.
-
Sustainability : Eliminates organic solvents and heavy metal catalysts.
Oxidative Coupling of Indoles with Diselenides
Oxidative methods employ iodine or hydrogen peroxide to couple indoles with diselenides.
Iodine-Mediated Coupling
A mixture of indole (2 equiv), diphenyl diselenide (1 equiv), and iodine (20 mol%) in acetonitrile at 60°C for 12 hours produces the target compound in 50–60% yield. The mechanism involves iodine-induced oxidation of the diselenide to a selenyl iodide, which undergoes electrophilic substitution.
Hydrogen Peroxide Activation
Using H₂O₂ (30%) as an oxidant in ethanol at 50°C improves atom economy, though yields remain modest (40–55%).
Comparative Analysis of Synthetic Methods
Key Trends :
-
BiI₃-catalyzed methods dominate in yield and selectivity but require high temperatures.
-
Aqueous methods offer sustainability at the cost of moderate efficiency.
Chemical Reactions Analysis
1,8-Anilinonaphthalene-8-sulfonic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the sulfonic acid group.
Scientific Research Applications
1,8-Anilinonaphthalene-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study the binding of ligands to proteins and other macromolecules.
Mechanism of Action
The mechanism by which 1,8-Anilinonaphthalene-8-sulfonic acid exerts its effects involves its binding to hydrophobic surfaces. When the compound binds to hydrophobic regions of proteins or membranes, its fluorescence intensity increases significantly. This property makes it a sensitive indicator of protein folding, conformational changes, and other processes that modify the exposure of the probe to water .
Comparison with Similar Compounds
Structural Features :
- Two indole moieties connected via a selenide (-Se-) bond at the 3-position.
- Molecular formula: C₁₆H₁₁N₂Se (calculated based on analogous structures).
- Key spectral data (inferred from similar compounds): Expected ¹H NMR signals for aromatic protons (δ 6.8–8.1 ppm) and ¹³C NMR peaks for the selanyl-linked carbons (δ ~100–110 ppm) .
Synthesis :
While direct evidence for this compound’s synthesis is absent in the provided materials, analogous methods suggest plausible routes:
- Cross-coupling : Use of Kosugi-Migita-Stille or Suzuki-Miyaura coupling with a selenium-containing stannane or boronic acid (e.g., stannane 311 in ) .
- Acid-catalyzed coupling : Employing p-toluenesulfonic acid (p-TSA) to facilitate selenation, as seen in the synthesis of 3,3-di(1H-indol-3-yl)indol-2-ones .
Structural Analogues with Different Chalcogen Bridges
Table 1: Key Structural and Physicochemical Comparisons
Key Insights :
- Selenium vs.
- Stability : Selenides are generally less stable than sulfides due to weaker C-Se bonds, necessitating inert atmospheres during synthesis .
Halogen-Substituted Indole Derivatives
Table 2: Halogenated Indole Derivatives (Selected Examples)
Key Insights :
- Halogen Effects : Chloro and bromo substituents enhance lipophilicity and binding to hydrophobic enzyme pockets, improving antimicrobial and anticancer activity .
- Selenium’s Role : While halogens improve target affinity, selenium may offer dual functionality as both a structural moiety and a redox modulator .
Heterocyclic-Fused Indoles
Examples from and include indolylpyrazoles and indol-2-ones. For instance:
- 3-(5-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-indole : Demonstrates anti-inflammatory activity due to the pyrazole-thiophene moiety .
Comparison with Target Compound :
- Complexity : Fused heterocycles often require multi-step syntheses (e.g., cyclo-condensation in ), whereas 3-(1H-indol-3-ylselanyl)-1H-indole could be synthesized in fewer steps via coupling .
- Bioactivity : Fused systems target specific enzymes (e.g., cyclooxygenase), while selanyl-linked indoles may act broadly via redox modulation .
Physicochemical and Spectroscopic Comparisons
Q & A
Q. Basic
- HPLC : reports using HPLC with C18 columns and UV detection (λ = 254 nm) for >98% purity verification .
- Mass spectrometry : High-resolution ESI-MS (as in ) confirms molecular ion peaks and detects selenium isotopic patterns .
- Elemental analysis : Quantify selenium content via ICP-MS to ensure stoichiometric accuracy.
How do structural modifications impact pharmacological activity?
Advanced
and demonstrate that substituents at the indole 3-position significantly affect bioactivity. For example:
- Electron-withdrawing groups : Enhance antimicrobial potency by increasing electrophilicity (e.g., nitro groups in ) .
- Bulkier substituents : Reduce solubility but improve target binding (e.g., naphthoyl derivatives in ) .
Methodology : - SAR studies : Synthesize derivatives with varied substituents and test in enzyme inhibition/antimicrobial assays.
- Docking simulations : Use AutoDock Vina to predict binding affinities to targets like CYP450 .
What are the challenges in reproducing synthetic protocols?
Advanced
Variability in selenium reagent purity (e.g., ’s 3-(2-nitrovinyl)indole synthesis) and moisture sensitivity are common issues . Solutions:
- Strict anhydrous conditions : Use Schlenk lines for moisture-sensitive steps.
- Batch testing : Pre-test selenium reagents via TLC or NMR for oxidation state consistency.
How can researchers validate the compound’s stability under storage?
- Accelerated stability studies : Store at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
- Light exposure tests : UV-Vis spectroscopy to detect photodegradation products (λmax shifts).
What computational tools aid in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
